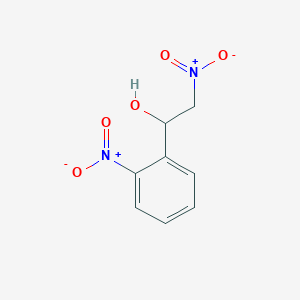
2-Nitro-1-(2-nitrophenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitro-1-(2-nitrophenyl)ethanol is a useful research compound. Its molecular formula is C8H8N2O5 and its molecular weight is 212.161. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Stereochemistry
2-Nitro-1-(2-nitrophenyl)ethanol has been utilized in the synthesis of diastereoisomers of P3-1-(2-nitrophenyl)ethyl adenosine triphosphate ('caged' ATP). The absolute stereochemistry of the (S)-alcohol was determined using the Horeau kinetic resolution procedure, and its use was further confirmed by X-ray crystallography of its (1S)-camphanate ester (Corrie, Reid, Trentham, Hursthouse, & Mazid, 1992).
Photochemical Reaction Mechanisms
Research on the photochemical reaction mechanisms of 2-nitrobenzyl compounds, including 2-nitrobenzyl alcohol and 1-(2-nitrophenyl)ethanol, has been conducted. These studies utilized laser flash photolysis and time-resolved infrared spectroscopy to investigate the primary aci-nitro photoproducts (Gáplovský, Il'ichev, Kamdzhilov, Kombarova, Mac, Schwörer, & Wirz, 2005).
Synthesis of Isotopomers
The synthesis of [15N] and [side-chain 1-13C] isotopomers of 1-(2-nitrophenyl)ethyl phosphates has been explored. This involved the nitration of 1-phenylethyl acetate with NH4NO3-trifluoroacetic anhydride, leading to a mixture of ortho- and para-nitro products, separable after saponification (Corrie, 1996).
Heterocyclization Reactions
This compound has been used in heterocyclization reactions. It was utilized in forming oxazaheterocycles, demonstrating its versatility in organic synthesis (Palchikov, 2015).
Crystal Structure Studies
The compound has been studied in crystallography. For instance, the crystal structure of a molecular complex of a related compound with ethanol was investigated, providing insights into the interactions and hydrogen bonding in such structures (Kochetov & Kuz’mina, 2007).
Mecanismo De Acción
Target of Action
The primary target of 2-Nitro-1-(2-nitrophenyl)ethanol is PqsD , a key enzyme involved in signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa . This enzyme plays a crucial role in the production of signal molecules that regulate various cellular processes.
Mode of Action
This compound interacts with its target, PqsD, by inhibiting its function . This compound has been shown to display anti-biofilm activity and a tight-binding mode of action . It is also known to undergo photochemical reactions upon irradiation, forming 2-nitroso benzaldehyde or 2-nitroso acetophenone .
Biochemical Pathways
The inhibition of PqsD by this compound affects the production of signal molecules in Pseudomonas aeruginosa, thereby disrupting cell-to-cell communication . This disruption can lead to changes in gene expression and affect various downstream effects, such as virulence factor regulation and biofilm formation .
Result of Action
The inhibition of PqsD by this compound results in the disruption of cell-to-cell communication in Pseudomonas aeruginosa . This can lead to a decrease in the production of virulence factors and a reduction in biofilm formation . These changes at the molecular and cellular levels can potentially reduce the pathogenicity of the bacteria.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s photochemical reactions are known to depend on the solvent used . Additionally, the compound’s efficacy as a PqsD inhibitor may be affected by factors such as pH and temperature
Safety and Hazards
2-Nitro-1-(2-nitrophenyl)ethanol is harmful if swallowed or inhaled . It causes skin and eye irritation . It may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, spray . It is also recommended to avoid contact with skin, eyes, or clothing . It is advised to use personal protective equipment and ensure adequate ventilation . In case of ingestion or inhalation, it is advised to seek medical help .
Análisis Bioquímico
Biochemical Properties
It is known that nitrated alcohols like 2-Nitro-1-(2-nitrophenyl)ethanol can react with oxoacids and carboxylic acids to form esters plus water . Oxidizing agents can convert them to aldehydes or ketones .
Molecular Mechanism
It is known that upon irradiation, 2-nitrobenzyl alcohol and 1-(2-nitrophenyl)ethanol yield 2-nitroso benzaldehyde and 2-nitroso acetophenone, respectively . This reaction mechanism was investigated using laser flash photolysis, time-resolved infrared spectroscopy (TRIR), and 18 O-labeling experiments .
Propiedades
IUPAC Name |
2-nitro-1-(2-nitrophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O5/c11-8(5-9(12)13)6-3-1-2-4-7(6)10(14)15/h1-4,8,11H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBINJEMMNGAHJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C[N+](=O)[O-])O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
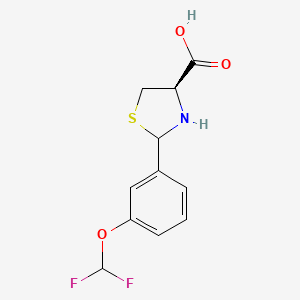
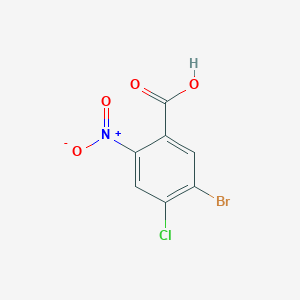
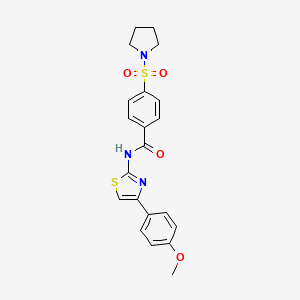
![1-[(Aminooxy)methyl]-3-methoxybenzene hydrochloride](/img/structure/B3017872.png)
![2,2-Dimethyl-5-({4-[5-(trifluoromethyl)-2-pyridinyl]phenyl}methylene)-1,3-dioxane-4,6-dione](/img/structure/B3017873.png)
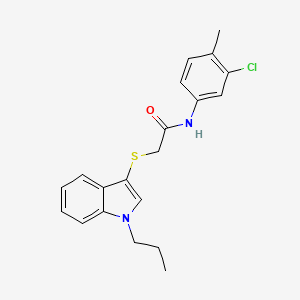
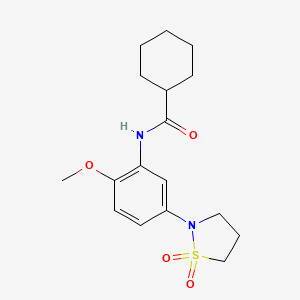

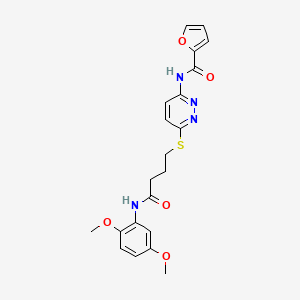

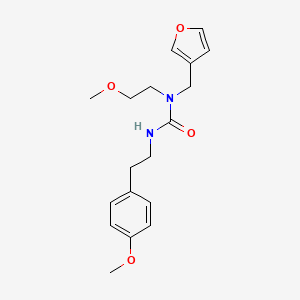
![[2-[(3-Cyano-4,5-dimethyl-1-phenylpyrrol-2-yl)amino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B3017884.png)
![2-Chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]propanamide](/img/structure/B3017887.png)
![7-{6-[4-(4-acetylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)
